molecular formula C7H11NOS B2622688 3-Amino-3-(thiophen-2-yl)propan-1-ol CAS No. 683220-39-5

3-Amino-3-(thiophen-2-yl)propan-1-ol

Cat. No. B2622688
CAS RN: 683220-39-5
M. Wt: 157.23
InChI Key: OQMOVOFGDQVPQM-UHFFFAOYSA-N
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Description

“3-Amino-3-(thiophen-2-yl)propan-1-ol” is a chemical compound with the CAS Number: 683220-39-5 . It has a molecular weight of 157.24 . This compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11NOS/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

3-Amino-3-(thiophen-2-yl)propan-1-ol has been used in a variety of scientific research applications. It has been used as a chiral ligand for asymmetric catalysis, as a building block for the synthesis of biologically active molecules, and as a precursor for the synthesis of functionalized thiophene derivatives. It has also been used as a starting material for the synthesis of other compounds, such as thiophene-3-carboxylic acid amide, thiophene-3-carboxylic acid amide, and thiophene-3-carboxylic acid amide.

Mechanism of Action

The mechanism of action of 3-Amino-3-(thiophen-2-yl)propan-1-ol is not yet fully understood. However, it is believed that the compound is able to interact with a variety of biological targets, including enzymes, receptors, and transporters. It is also believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being investigated. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to have antioxidant and anti-tumor effects in cell culture studies. Additionally, it has been shown to have anticonvulsant and neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Amino-3-(thiophen-2-yl)propan-1-ol in laboratory experiments include its versatility and low cost. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable and can be easily degraded by light and heat.

Future Directions

Given the wide range of applications for 3-Amino-3-(thiophen-2-yl)propan-1-ol, there are numerous future directions for research. These include further investigation into its mechanism of action, its potential therapeutic applications, and its ability to act as a chiral ligand for asymmetric catalysis. Additionally, further research into its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments, could provide valuable insight into the potential of this compound.

Synthesis Methods

The synthesis of 3-Amino-3-(thiophen-2-yl)propan-1-ol can be achieved through various methods, including the Gabriel synthesis, the Curtius rearrangement, and the Ullmann reaction. The Gabriel synthesis involves the reaction of an alkyl halide with an amine in the presence of an alkali metal. The Curtius rearrangement is a reaction of an acyl azide with an amine to form an isocyanate, which is then hydrolyzed to form the desired compound. The Ullmann reaction involves the coupling of an aryl halide and an amine in the presence of a base.

Safety and Hazards

The safety information available indicates that “3-Amino-3-(thiophen-2-yl)propan-1-ol” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-amino-3-thiophen-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMOVOFGDQVPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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